(2-Fluoro-5-nitrophenyl)methanesulfonyl chloride
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Overview
Description
(2-Fluoro-5-nitrophenyl)methanesulfonyl chloride is an organic compound with the molecular formula C7H5ClFNO4S It is a derivative of methanesulfonyl chloride, where the phenyl ring is substituted with a fluorine atom at the 2-position and a nitro group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Fluoro-5-nitrophenyl)methanesulfonyl chloride typically involves the reaction of (2-Fluoro-5-nitrophenyl)methanol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, ensuring the use of appropriate safety measures and equipment to handle the reactive intermediates and by-products.
Chemical Reactions Analysis
Types of Reactions: (2-Fluoro-5-nitrophenyl)methanesulfonyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group can be replaced by various nucleophiles such as amines, alcohols, and thiols, forming sulfonamides, sulfonates, and sulfonothioates, respectively.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or using chemical reductants such as tin(II) chloride.
Oxidation: The compound can undergo oxidation reactions, although specific conditions and reagents for such transformations are less commonly reported.
Common Reagents and Conditions:
Nucleophilic Substitution: Pyridine or triethylamine as a base, and solvents like dichloromethane or tetrahydrofuran.
Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.
Oxidation: Specific oxidizing agents and conditions would depend on the desired transformation.
Major Products Formed:
Sulfonamides, sulfonates, and sulfonothioates: from nucleophilic substitution.
Amino derivatives: from reduction of the nitro group.
Scientific Research Applications
(2-Fluoro-5-nitrophenyl)methanesulfonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, particularly in the preparation of sulfonamide derivatives which are important in medicinal chemistry.
Biology: The compound can be used to modify biomolecules, such as proteins and peptides, through sulfonylation reactions, aiding in the study of biological processes.
Medicine: Sulfonamide derivatives synthesized from this compound may exhibit pharmacological activities, making it valuable in drug discovery and development.
Industry: It can be used in the production of specialty chemicals and materials, including polymers and advanced materials with specific functional properties.
Mechanism of Action
The mechanism of action of (2-Fluoro-5-nitrophenyl)methanesulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of sulfonamide, sulfonate, or sulfonothioate products. The nitro group can also participate in redox reactions, further expanding the compound’s reactivity profile.
Comparison with Similar Compounds
- (2-Fluoro-3-nitrophenyl)methanesulfonyl chloride
- (5-Fluoro-2-nitrophenyl)methanesulfonyl chloride
- (2-Fluoro-5-methylphenyl)methanesulfonyl chloride
Comparison:
- (2-Fluoro-5-nitrophenyl)methanesulfonyl chloride is unique due to the specific positioning of the fluorine and nitro groups, which can influence its reactivity and the types of products formed in chemical reactions.
- (2-Fluoro-3-nitrophenyl)methanesulfonyl chloride and (5-Fluoro-2-nitrophenyl)methanesulfonyl chloride have different substitution patterns, which can lead to variations in their chemical behavior and applications.
- (2-Fluoro-5-methylphenyl)methanesulfonyl chloride differs by having a methyl group instead of a nitro group, which significantly alters its reactivity and potential uses.
Properties
Molecular Formula |
C7H5ClFNO4S |
---|---|
Molecular Weight |
253.64 g/mol |
IUPAC Name |
(2-fluoro-5-nitrophenyl)methanesulfonyl chloride |
InChI |
InChI=1S/C7H5ClFNO4S/c8-15(13,14)4-5-3-6(10(11)12)1-2-7(5)9/h1-3H,4H2 |
InChI Key |
RAIIIWUQQUUHRS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])CS(=O)(=O)Cl)F |
Origin of Product |
United States |
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